1-Cyclohexyl-1h-benzoimidazol-5-ylamine dihydrochloride

Overview

Description

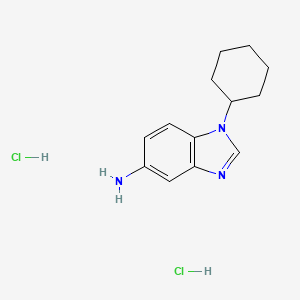

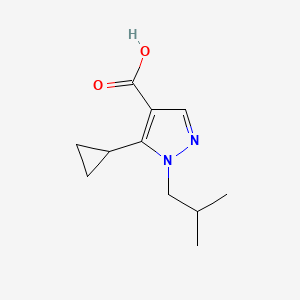

1-Cyclohexyl-1H-benzoimidazol-5-ylamine dihydrochloride is a chemical compound with the molecular formula C13H19Cl2N3. It has a molecular weight of 288.22 . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The SMILES string for this compound isNC1=CC2=C (C=C1)N (C=N2)C3CCCCC3 . This indicates that the compound contains a benzimidazole ring attached to a cyclohexyl group and an amine group. The InChI key for the compound is XVUBXOSDBYRFJX-UHFFFAOYSA-N . Physical and Chemical Properties Analysis

The compound is a solid . It has a melting point of 167-168 °C . The predicted boiling point is 425.7±37.0 °C and the predicted density is 1.27±0.1 g/cm3 .Scientific Research Applications

Synthesis and Biological Activities

1-Cyclohexyl-1H-benzoimidazol-5-ylamine dihydrochloride and its derivatives have been explored in various scientific research areas, primarily focusing on their synthesis, biological evaluation, and potential applications. These compounds have been synthesized and studied for their antihypertensive, antimicrobial, genotoxic, and luminescent properties, as well as their potential in drug delivery and as part of novel ligand systems for metal complexes.

Antihypertensive Activity : A study on derivatives of 1-Cyclohexyl-1H-benzoimidazol-5-ylamine showed potent antihypertensive effects, synthesized to target specific biological pathways like Angiotension-II receptors. These compounds were identified and characterized using spectroscopic techniques, with their biological activities confirmed through pharmacological screenings (Sharma, Kohli, & Sharma, 2010).

Antimicrobial and Genotoxic Properties : Research into benzoimidazole derivatives, including structures similar to 1-Cyclohexyl-1H-benzoimidazol-5-ylamine, revealed their antimicrobial and genotoxic activities. These studies help in understanding the compound's potential for treating bacterial and fungal infections, as well as its implications in genetic toxicity (Benvenuti et al., 1997).

Luminescent Properties for Electrophosphorescence : Novel cyclometalated iridium complexes containing benzoimidazole-based ligands have demonstrated high phosphorescence efficiency and potential application in non-doped electrophosphorescent devices, highlighting the versatile applications of these compounds beyond biomedical research (Huang et al., 2004).

Cancer Research : Organoruthenium complexes with benzoimidazole ligands have been synthesized and shown to enhance cytotoxicity in cancer cells through conjugation to proteins like human serum albumin. This strategy aims to improve drug delivery and targeting, leveraging the molecular structure of compounds like 1-Cyclohexyl-1H-benzoimidazol-5-ylamine for therapeutic applications (Stepanenko et al., 2011).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H302: Harmful if swallowed. The precautionary statements include P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth .

Properties

IUPAC Name |

1-cyclohexylbenzimidazol-5-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3.2ClH/c14-10-6-7-13-12(8-10)15-9-16(13)11-4-2-1-3-5-11;;/h6-9,11H,1-5,14H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQPPPLSSJWDMFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=NC3=C2C=CC(=C3)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Methylphenyl)amino]propanamide](/img/structure/B1521591.png)

![4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine](/img/structure/B1521595.png)

![1-(benzo[d][1,3]dioxol-5-yl)-N-(cyclopropylmethyl)methanamine](/img/structure/B1521597.png)

![2-[1-(6-chloropyridazin-3-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid](/img/structure/B1521602.png)

![2-[1-(2,4-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid](/img/structure/B1521603.png)

![3-[(4-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1521610.png)